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molecular formula C8H9BrN2OS B8500720 1-(4-Bromo-3-methoxyphenyl)thiourea

1-(4-Bromo-3-methoxyphenyl)thiourea

Cat. No. B8500720
M. Wt: 261.14 g/mol
InChI Key: ZJPCMQMWRFEVDI-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step P (2): To a solution of 1-bromo-4-isothiocyanato-2-methoxybenzene (0.46 g, 1.884 mmol) in methanol (5 mL) was added methanolic ammonia (2.0 M, 4.7). The resulting mixture was stirred at rt for 4 h. The crude mixture was concentrated in vacuo. The solid was dried under high vacuum to afford 0.49 g (100% yield) the titled compound as a white solid. LC-MS (M+H)+ 263.0. 1H NMR (400 MHz, methanol-d4) δ ppm 7.48 (d, J=8.31 Hz, 1 H) 7.21 (br. s., 1 H) 6.78 (dd, J=8.31, 2.27 Hz, 1 H) 3.85 (s, 3 H). The product was used for subsequent chemistry without purification.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][C:3]=1[O:11][CH3:12].[NH3:13]>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH2:13])=[S:10])=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.46 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N=C=S)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(=S)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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